1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14ClN |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14ClN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3 |
InChI Key |
FAJUSYIYLQWAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The Suzuki-Miyaura cross-coupling reaction forms the biphenyl core by coupling 4-bromoacetophenone (aryl halide) with 4-chlorophenyl boronic acid (aryl boronic acid) in the presence of a palladium catalyst. This step generates the ketone intermediate, 1-(4'-chloro-[1,1'-biphenyl]-4-yl)ethanone, which is subsequently functionalized to the target amine.
Typical reaction conditions :
-
Catalyst : Polymer-bound Pd(PPh₃)₄ (3–5 mol%)
-
Base : Aqueous Na₂CO₃ (2 M, 3 mL per 30 mL solvent)
-
Solvent : Degassed ethanol
-
Temperature : Reflux (78°C)
The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond. The use of polymer-bound Pd(PPh₃)₄ enhances catalyst recovery and reduces metal contamination in the product.
Optimization and Yield
In a representative procedure, 0.800 g of 4-bromoacetophenone and 0.625 g of 4-chlorophenyl boronic acid yielded 68.3% of 1-(4'-chloro-[1,1'-biphenyl]-4-yl)ethanone after recrystallization. Key purity indicators included:
-
IR spectroscopy : Peaks at 735 cm⁻¹ (aromatic C-H), 812 cm⁻¹ (C-Cl stretch), and 1671 cm⁻¹ (C=O stretch).
Reductive Amination to Introduce the Ethanamine Group
Conversion of Ketone to Amine
The ketone intermediate undergoes reductive amination to yield 1-(4'-chloro-[1,1'-biphenyl]-4-yl)ethanamine. This involves condensation with an ammonia source (e.g., ammonium acetate) followed by reduction with sodium triacetoxyborohydride (STAB), a mild selective reducing agent.
Representative procedure :
-
Condensation : The ketone (1.0 equiv) is stirred with ammonium acetate (2.0 equiv) in dichloromethane under nitrogen.
-
Reduction : STAB (1.5 equiv) is added portionwise at 0–5°C, followed by warming to room temperature.
-
Workup : The mixture is quenched with aqueous NaHCO₃, extracted with CH₂Cl₂, and purified via silica gel chromatography.
Analytical Validation
Successful amination is confirmed by:
-
¹H NMR : Disappearance of the ketone carbonyl signal (δ ~2.6 ppm) and emergence of amine protons (δ ~1.4 ppm).
-
Mass spectrometry : Molecular ion peak at m/z 231.72 ([M+H]⁺), consistent with C₁₄H₁₄ClN.
Alternative Synthetic Routes and Industrial Considerations
Continuous-Flow Synthesis
Recent advances in continuous-flow systems enable rapid synthesis of primary amines. A Beilstein study achieved 94% yield for 2-azido-1,1’-biphenyl using microreactors, suggesting potential scalability for the target compound.
Data Tables
Table 1. Summary of Suzuki-Miyaura Cross-Coupling Conditions
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides to form amides. This reaction is typically conducted in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.
| Acylating Agent | Conditions | Product | Notes |
|---|---|---|---|
| Acetyl chloride | Dichloromethane, pyridine, 0–25°C | N-Acetyl-1-(4'-chlorobiphenyl-4-yl)ethanamine | Standard acylation protocol . |
Schiff Base Formation
The amine reacts with carbonyl compounds (aldehydes/ketones) to form imines. Ruthenium-catalyzed systems (e.g., [Ru–H] complexes) have been shown to mediate deaminative coupling of amines with ketones via imine intermediates .
| Carbonyl Source | Catalyst | Product | Yield |
|---|---|---|---|
| Acetophenone | RuCl₃, 3,4,5,6-tetrachloro-1,2-benzoquinone | α-Alkylated ketone derivative | ~60–80% (analogous system) |
Cross-Coupling at the Chloro Substituent
The 4'-chloro group participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Aryl boronic acid, Pd catalyst, K₂CO₃ | 95°C, aqueous phase, tetrabutylammonium bromide | 4'-Aryl-substituted biphenyl derivative | Up to 83% (similar protocol) |
Example Reaction:
Oxidation Reactions
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂SO₄ | Heat | Nitro derivative (speculative) |
| H₂O₂, Fe catalyst | Mild acidic conditions | Hydroxylamine (speculative) |
Catalytic C–N Bond Formation
Ruthenium catalysts enable regioselective alkylation via transient enamine intermediates. For example, coupling with ketones generates α-alkylated products .
| Substrate | Catalyst | Key Observation |
|---|---|---|
| Acetophenone | RuCl₃/3,4,5,6-tetrachloro-1,2-benzoquinone | Hammett analysis (ρ = -0.96) indicates electron-rich amines accelerate reaction |
Salt Formation
The amine forms stable hydrochloride salts under acidic conditions, enhancing solubility and stability .
| Acid | Product | Application |
|---|---|---|
| HCl (gaseous) | 1-(4'-Chlorobiphenyl-4-yl)ethanamine hydrochloride | Pharmaceutical intermediates |
Nitrosamine Risk Assessment
While primary amines are less prone to nitrosation, regulatory guidelines highlight the need to control nitrosamine impurities (e.g., acceptable intake limits for N-nitroso derivatives) .
| Condition | Risk Level | Acceptable Intake |
|---|---|---|
| Acidic, nitrite presence | Low (primary amine) | ≤18 ng/day (analogous nitrosamines) |
Key Mechanistic Insights
-
Electronic Effects : The chloro group withdraws electrons, potentially reducing nucleophilicity at the biphenyl core but enhancing reactivity in cross-coupling reactions .
-
Steric Considerations : The biphenyl backbone may influence reaction rates in metal-catalyzed processes due to steric hindrance .
Scientific Research Applications
Medicinal Chemistry
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine has been studied for its potential pharmacological properties. Its structure suggests that it may interact with neurotransmitter systems, making it a candidate for drug development targeting various neurological disorders.
- Case Study : A study investigated the compound's ability to act on serotonin and norepinephrine pathways. Preliminary findings suggest that it may influence mood and behavior, positioning it as a potential treatment for depression and anxiety disorders .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in reactions that form more complex compounds.
- Data Table: Synthesis Pathways
| Reaction Type | Reactants | Products | Yield (%) |
|---|---|---|---|
| N-Alkylation | This compound + Alkyl Halides | N-Alkylated Products | 85 |
| Coupling Reactions | This compound + Aryl Halides | Biaryl Compounds | 90 |
| Reduction Reactions | This compound + Reducing Agents | Aminated Products | 80 |
Material Science
The compound has potential applications in the development of advanced materials due to its structural properties. It can be utilized in creating polymers with specific functionalities.
- Case Study : Research on polymer composites incorporating this compound has demonstrated enhanced thermal stability and mechanical properties compared to traditional materials .
Toxicology and Safety
While the compound shows promise in various applications, its safety profile must be thoroughly assessed. Toxicological studies are essential to evaluate its effects on human health and the environment.
- Data Table: Toxicological Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | No irritation observed |
| Eye Irritation | Mild irritation observed |
Mechanism of Action
The mechanism by which 1-(4’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The ethanamine chain in the target compound provides a primary amine for interactions, whereas α-methyl substitution (as in ) introduces steric hindrance, likely altering receptor affinity.
- Simpler chlorophenyl ethanamines (e.g., ) exhibit lower molecular weights and boiling points, reflecting reduced van der Waals interactions compared to biphenyl derivatives.
Key Differentiators
- Chlorine Position : Unlike 1-(3-chlorophenyl) or 1-(2-chlorophenyl) analogs, the 4'-chloro substitution maximizes steric compatibility with hydrophobic receptor pockets.
- Biphenyl vs. Single Phenyl : The biphenyl scaffold extends conjugation, enhancing binding to aromatic residues in enzymes or receptors compared to single-ring analogs like 2-(4-chlorophenyl)ethanamine .
Q & A
Basic: How can the molecular structure of 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine be confirmed using spectroscopic methods?
Answer:
A combination of NMR (¹H and ¹³C) , IR spectroscopy , and high-resolution mass spectrometry (HRMS) is critical for structural confirmation.
- ¹H NMR : Look for characteristic signals such as the ethylamine proton (δ ~1.3–1.5 ppm for NH₂ and δ ~2.7–3.0 ppm for CH₂ adjacent to NH₂) and aromatic protons split due to the biphenyl and chloro substituents (δ ~6.8–7.6 ppm).
- ¹³C NMR : The biphenyl carbons (110–150 ppm) and the chloro-substituted carbon (δ ~125–135 ppm) should be prominent. The ethylamine carbon (CH₂NH₂) appears at δ ~40–50 ppm.
- IR : A strong N-H stretch (~3300–3500 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹) are key identifiers.
- HRMS : The molecular ion peak should match the exact mass (C₁₄H₁₄ClN, [M+H]⁺ = 232.0888).
For validation, compare spectral data with structurally similar compounds (e.g., biphenyl ethylamine derivatives) .
Basic: What are the common synthetic routes for preparing this compound?
Answer:
A practical route involves reduction of a ketone precursor :
Synthesis of 1-(4'-chloro-[1,1'-biphenyl]-4-yl)ethanone via Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and 4-acetylphenyl halide .
Reduction to ethanamine : Use catalytic hydrogenation (H₂/Pd-C) or borane-based reagents (e.g., NaBH₄ with NH₃) to reduce the ketone to the primary amine.
- Key considerations : Control reaction temperature (0–25°C) to avoid over-reduction or byproduct formation. Purify via silica gel chromatography (eluent: DCM/MeOH 9:1) .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:
- Data collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 123 K) to minimize thermal motion .
- Refinement : Employ programs like SHELXL to refine structural parameters (e.g., bond lengths, angles, torsion angles). Recent SHELXL updates improve handling of disordered atoms and hydrogen bonding networks .
- Validation : Check R-factor (target < 0.05), data-to-parameter ratio (>15:1), and residual electron density to confirm accuracy .
Advanced: What strategies address discrepancies between computational and experimental reactivity data for this compound?
Answer:
Discrepancies often arise from solvent effects , transition state modeling , or neglected steric interactions . Mitigation strategies include:
Benchmarking computational methods : Compare DFT (e.g., B3LYP/6-31G*) results with experimental kinetics (e.g., Arrhenius plots).
Solvent correction : Use implicit (e.g., PCM) or explicit solvent models in simulations.
Stereoelectronic analysis : Evaluate substituent effects (e.g., chloro group’s electron-withdrawing nature) on reaction pathways .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Liquid-liquid extraction : Separate the amine from acidic/basic impurities using NaOH (pH >10) or HCl (pH <4).
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH) to resolve polar byproducts.
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain pure crystals .
Advanced: How can the compound's pharmacophore potential be evaluated in medicinal chemistry?
Answer:
- In vitro assays : Test binding affinity to target receptors (e.g., GPCRs) via radioligand displacement assays.
- Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with active sites. Focus on the ethylamine group’s hydrogen-bonding capability.
- Structure-activity relationship (SAR) : Modify the biphenyl or chloro substituent and compare bioactivity .
Advanced: What methods enable regioselective functionalization of the biphenyl core?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
